molecular formula C15H12ClNO5 B6409500 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid CAS No. 1261898-66-1

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6409500
CAS No.: 1261898-66-1
M. Wt: 321.71 g/mol
InChI Key: JKKMCDGLVIPWJS-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a chloro and ethoxy group on the phenyl ring and a nitro group on the benzoic acid moiety

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-2-22-10-4-6-11(14(16)8-10)13-7-9(17(20)21)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMCDGLVIPWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691699
Record name 2'-Chloro-4'-ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-66-1
Record name 2'-Chloro-4'-ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-ethoxybenzoic acid to introduce the nitro group. This is followed by a series of reactions to introduce the ethoxy group and finalize the structure. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for other steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 2-(2-Amino-4-ethoxyphenyl)-4-nitrobenzoic acid.

    Substitution: 2-(2-Methoxy-4-ethoxyphenyl)-4-nitrobenzoic acid.

    Hydrolysis: this compound.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the chloro and ethoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrobenzoic acid
  • 2-Ethoxy-4-nitrobenzoic acid
  • 2-(2-Chloro-4-methoxyphenyl)-4-nitrobenzoic acid

Comparison: 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.

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